molecular formula C18H14N2O2S B13833248 prop-2-yn-1-yl N,N'-bis(phenylcarbonyl)carbamimidothioate

prop-2-yn-1-yl N,N'-bis(phenylcarbonyl)carbamimidothioate

Cat. No.: B13833248
M. Wt: 322.4 g/mol
InChI Key: NLWRUZNCKYKMBY-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl N,N’-bis(phenylcarbonyl)carbamimidothioate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a prop-2-yn-1-yl group attached to a carbamimidothioate moiety, which is further substituted with phenylcarbonyl groups. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-yn-1-yl N,N’-bis(phenylcarbonyl)carbamimidothioate typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate. This reaction proceeds under mild conditions and leads to the formation of the desired compound with high yield . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium hydroxide to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for prop-2-yn-1-yl N,N’-bis(phenylcarbonyl)carbamimidothioate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl N,N’-bis(phenylcarbonyl)carbamimidothioate involves its ability to act as a photosensitizer. Upon exposure to visible light, the compound generates singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s oxidative reactions and biological activities.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H14N2O2S

Molecular Weight

322.4 g/mol

IUPAC Name

prop-2-ynyl N,N'-dibenzoylcarbamimidothioate

InChI

InChI=1S/C18H14N2O2S/c1-2-13-23-18(19-16(21)14-9-5-3-6-10-14)20-17(22)15-11-7-4-8-12-15/h1,3-12H,13H2,(H,19,20,21,22)

InChI Key

NLWRUZNCKYKMBY-UHFFFAOYSA-N

Canonical SMILES

C#CCSC(=NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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